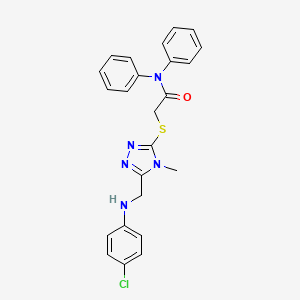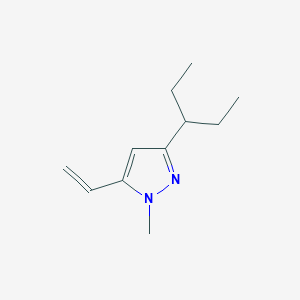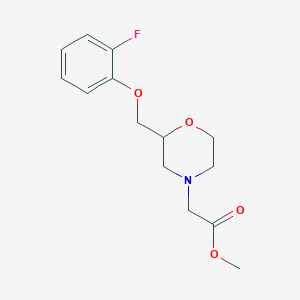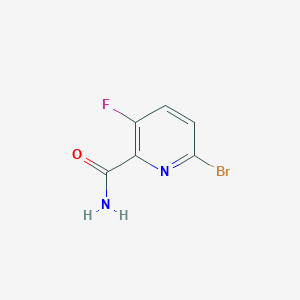
2-Bromo-4,5-dichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2 . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4,5-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,4-dichloropyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Applications De Recherche Scientifique
2-Bromo-4,5-dichloropyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dichloropyrimidine is primarily based on its ability to interact with biological targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of various enzymes and receptors . The molecular targets include kinases, proteases, and nucleic acid-binding proteins .
Comparaison Avec Des Composés Similaires
5-Bromo-2,4-dichloropyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,4-Dichloro-5-iodopyrimidine: Another halogenated pyrimidine with iodine instead of bromine, used in different coupling reactions.
2,4-Dichloro-5-fluoropyrimidine: Contains fluorine, offering different electronic properties and reactivity.
Uniqueness: 2-Bromo-4,5-dichloropyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds and materials .
Propriétés
Formule moléculaire |
C4HBrCl2N2 |
|---|---|
Poids moléculaire |
227.87 g/mol |
Nom IUPAC |
2-bromo-4,5-dichloropyrimidine |
InChI |
InChI=1S/C4HBrCl2N2/c5-4-8-1-2(6)3(7)9-4/h1H |
Clé InChI |
RBZWFSMOZQRODV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)



![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)







